- Identification of 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a Novel Inhibitor of AKT KinaseJournal of Medicinal Chemistry, 2008, 51(18), 5663-5679,
Cas no 937174-76-0 (Gsk-690693)

Gsk-690693 structure
Nombre del producto:Gsk-690693
Número CAS:937174-76-0
MF:C21H27N7O3
Megavatios:425.484183549881
MDL:MFCD18711681
CID:69589
PubChem ID:329825423
Gsk-690693 Propiedades químicas y físicas
Nombre e identificación
-
- (S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
- 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol
- GSK690693
- (S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-...
- GSK-690693
- Name: TG 101348
- 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol
- GSK 690693
- GWH480321B
- 4-{2-(4-Amino-1,2,5-Oxadiazol-3-Yl)-1-Ethyl-7-[(3s)-Piperidin-3-Ylmethoxy]-1h-Imidazo[4,5-C]pyridin-4-Yl}-2-Methylbut-3-Yn-2-Ol
- C21H27N7O3
- 4-[2-(4-amino-1
- 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol (ACI)
- BCP9000745
- pan-Akt inhibitor GS690693
- CHEMBL494089
- AT18727
- GSK690693,GSK-690693
- DTXSID60239551
- 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-piperidin-3-ylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
- 4-(2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-ETHYL-7-((3S)-3-PIPERIDINYLMETHOXY)-1H-IMIDAZO(4,5-C)PYRIDIN-4-YL)-2-METHYL-3-BUTYN-2-OL, (-)-
- SDCCGSBI-0654451.P001
- DTXCID10162042
- GTPL5196
- 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol
- BG174974
- SW218127-2
- s1113
- 937174-76-0
- 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-piperidin-3-ylmethoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
- DB12745
- 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
- BDBM25013
- GSK690693, >=98% (HPLC)
- Q27077916
- 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(((3S)-piperidin-3-yl)methoxy)-1H-imidazo(4,5-c)pyridin-4-yl)-2-methylbut-3-yn-2-ol
- G93
- compound 3g [PMID 18800763]
- NCGC00263181-01
- NSC-766991
- J-502225
- UNII-GWH480321B
- compound 3g (PMID 18800763)
- SCHEMBL310452
- NS00072069
- 3-BUTYN-2-OL, 4-(2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-ETHYL-7-((3S)-3-PIPERIDINYLMETHOXY)-1H-IMIDAZO(4,5-C)PYRIDIN-4-YL)-2-METHYL-
- -yn-2-ol
- BCP01721
- CHEBI:90677
- PAN-AKT KINASE INHIBITOR GSK690693
- NSC800766
- NSC766991
- (-)-4-(2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-ETHYL-7-((3S)-3-PIPERIDINYLMETHOXY)-1H-IMIDAZO(4,5-C)PYRIDIN-4-YL)-2-METHYL-3-BUTYN-2-OL
- 4-{2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-piperidin-3-ylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl}-2-methylbut-3
- 4-{2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-piperidin-3-ylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl}-2-methylbut-3 -yn-2-ol
- AS-16204
- HY-10249
- AC-23166
- BRD-K25325018-001-02-3
- EX-A031
- BRD-K25325018-001-05-6
- AKOS015904356
- CCG-264825
- 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-((3S)-piperidin-3-ylmethoxy)-1H-imidazo(4,5-c)pyridin-4-yl)-2-methylbut-3-yn-2-ol
- NSC-800766
- 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
- Gsk-690693
-
- MDL: MFCD18711681
- Renchi: 1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m0/s1
- Clave inchi: KGPGFQWBCSZGEL-ZDUSSCGKSA-N
- Sonrisas: C(N1C(C2=NON=C2N)=NC2C(=NC=C(C1=2)OC[C@@H]1CNCCC1)C#CC(O)(C)C)C
Atributos calculados
- Calidad precisa: 425.21753775g/mol
- Masa isotópica única: 425.21753775g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 31
- Cuenta de enlace giratorio: 7
- Complejidad: 680
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.3
- Superficie del Polo topológico: 137
Propiedades experimentales
- Denso: 1.41
- Punto de fusión: Not available
- Punto de ebullición: 683.8±65.0 °C at 760 mmHg
- Punto de inflamación: 367.3±34.3 °C
- Disolución: DMSO: soluble5mg/mL (clear solution)
- PSA: 137.14000
- Logp: 2.49420
- Presión de vapor: 0.0±2.2 mmHg at 25°C
Gsk-690693 Información de Seguridad
-
Símbolo:
- Palabra de señal:Danger
- Instrucciones de peligro: H301
- Declaración de advertencia: P301 + P310
- Número de transporte de mercancías peligrosas:UN 2811 6.1 / PGIII
- Wgk Alemania:3
- Código de categoría de peligro: 25
- Instrucciones de Seguridad: 45
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Nivel de peligro:6.1
- Grupo de embalaje:Ⅲ
Gsk-690693 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
LKT Labs | G7242-10 mg |
GSK-690693 |
937174-76-0 | ≥99% | 10mg |
$306.20 | 2023-07-11 | |
Ambeed | A111141-5mg |
(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol |
937174-76-0 | 99% | 5mg |
$88.0 | 2025-02-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6285-1 mL * 10 mM (in DMSO) |
GSK690693 |
937174-76-0 | 100.00% | 1 mL * 10 mM (in DMSO) |
¥1117.00 | 2022-04-26 | |
eNovation Chemicals LLC | D320008-500mg |
GSK690693 |
937174-76-0 | 98% | 500mg |
$2050 | 2024-05-24 | |
ChemScence | CS-0003-100mg |
GSK-690693 |
937174-76-0 | 99.22% | 100mg |
$1210.0 | 2022-04-26 | |
TRC | G797845-10mg |
GSK 690693 |
937174-76-0 | 10mg |
$ 305.00 | 2022-06-04 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6285-10 mg |
GSK690693 |
937174-76-0 | 100.00% | 10mg |
¥1767.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G873199-1mg |
GSK690693 |
937174-76-0 | 99% | 1mg |
¥333.00 | 2022-01-13 | |
S e l l e c k ZHONG GUO | S1113-10mg |
GSK690693 |
937174-76-0 | 99.09% | 10mg |
¥1415.12 | 2023-09-16 | |
Matrix Scientific | 096072-1g |
(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol, 95+% |
937174-76-0 | 95+% | 1g |
$3024.00 | 2023-09-08 |
Gsk-690693 Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2.5 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Targeted small-molecule inhibitors of protein kinase B as anticancer agentsAnti-Cancer Agents in Medicinal Chemistry, 2009, 9(1), 32-50,
Métodos de producción 3
Condiciones de reacción
Referencia
- Selectively Nonselective Kinase Inhibition: Striking the Right BalanceJournal of Medicinal Chemistry, 2010, 53(4), 1413-1437,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2.5 h, rt
Referencia
- 1H-imidazo[4,5-c]pyridin-2-yl derivatives as inhibitors of AKT activity and their therapeutic uses, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
Referencia
- Methods of use for inhibitors of Akt activity, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- Erb family inhibitor combination with PI3 kinase inhibitor or akt inhibitor for cancer treatment, World Intellectual Property Organization, , ,
Gsk-690693 Raw materials
Gsk-690693 Preparation Products
Gsk-690693 Literatura relevante
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
937174-76-0 (Gsk-690693) Productos relacionados
- 842148-40-7(AKT Kinase Inhibitor)
- 1227489-95-3(2,6-Bis(2-fluorophenyl)isonicotinaldehyde)
- 1694421-34-5(2-cyclobutyl-7-ethyl-6-methyl-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidine)
- 1021992-21-1(2-(4-Iodoanilino)-6-oxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexene-1-carboxamide)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2171956-57-1(6-Amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(dimethylamino)-3,4-dihydropyrimidin-4-one)
- 1017487-17-0(1-(4-fluorobenzoyl)cyclopropan-1-amine)
- 852180-45-1(5-(thiophen-2-yl)-1,2-oxazol-3-ylmethanamine)
- 2098025-77-3(1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole)
- 2171705-19-2(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl(1-phenylethyl)carbamoylpropanoic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:937174-76-0)Gsk-690693

Pureza:99%/99%/99%
Cantidad:25mg/50mg/100mg
Precio ($):213.0/340.0/544.0
atkchemica
(CAS:937174-76-0)Gsk-690693

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe